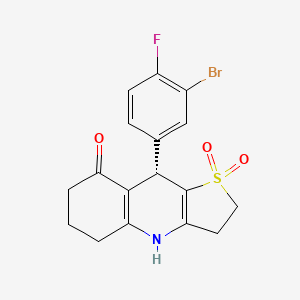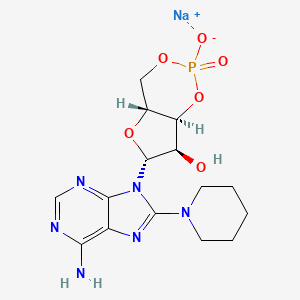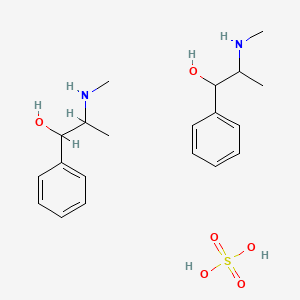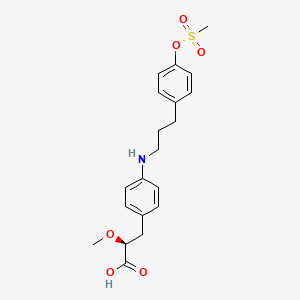
PPAR agonist 1
Vue d'ensemble
Description
PPAR agonists are drugs that act upon the peroxisome proliferator-activated receptor. They are used for the treatment of symptoms of the metabolic syndrome, mainly for lowering triglycerides and blood sugar . PPAR-alpha and PPAR-gamma are the molecular targets of a number of marketed drugs . PPAR agonist 1 is an agonist of PPAR α and PPAR γ, used for reducing blood glucose, lipid levels, lowering cholesterol and reducing body weight .
Synthesis Analysis
The synthesis of PPAR agonists involves complex chemical reactions. For instance, new benzylidene-thiazolidine-2,4-diones were designed and synthesized in moderate to good yields and were characterized using spectral techniques . The in vivo antidiabetic efficacy of the synthesized compounds was assessed on streptozotocin-induced diabetic mice using standard protocols .
Molecular Structure Analysis
The molecular structure of PPAR agonists is complex and varies depending on the specific agonist. The structure is determined through methods such as pharmacophore modeling, docking analysis, and molecular dynamics simulations .
Chemical Reactions Analysis
PPAR agonists interact with PPAR receptors in the body, triggering a series of chemical reactions. For instance, PPAR-alpha agonists can trigger dendritic activation . PPAR-gamma agonists increase the expression of ABCA1, which transports extra-hepatic cholesterol into HDL .
Applications De Recherche Scientifique
Clinical Implications in Various Health Conditions
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors crucial for energy metabolism, cellular development, and differentiation. PPAR agonists have broad clinical implications across various health conditions, including metabolic diseases, chronic inflammatory diseases, infections, autoimmune diseases, neurological and psychiatric disorders, and malignancies. Clinical trials reveal different safety profiles and outcomes for various PPAR agonists, depending on the disease. For instance, Pemafibrate is likely to replace other PPARα agonists for dyslipidemia and cardiovascular diseases due to its high selectivity. PPARγ agonist pioglitazone shows promise in non-metabolic disorders like chronic kidney disease, depression, inflammation, and autoimmune diseases. The role of PPARβ/δ agonists is less explored, but dual- or pan-PPAR agonists are gaining attention for their outcomes in diseases like type 2 diabetes and non-alcoholic fatty liver disease (Cheng et al., 2019).
Receptor-independent Actions
PPARγ agonists, known for their role in treating type 2 diabetes due to their effects on insulin sensitivity and glucose metabolism, also exhibit anti-inflammatory and anti-proliferative effects. Recent studies indicate both receptor-dependent and independent actions of these agonists, with evidence suggesting direct influence on mitochondrial function. Understanding these receptor-independent actions is crucial, especially how they might contribute to the therapeutic effects beyond traditional receptor-mediated events (Feinstein et al., 2005).
Role in Neurodegenerative Disorders
PPARs serve as a promising therapeutic target for neurodegenerative disorders, including Parkinson's, Alzheimer's, Huntington's diseases, and Amyotrophic Lateral Sclerosis. PPAR agonists play a role in downregulating mitochondrial dysfunction, oxidative stress, and neuroinflammation, which are key in the pathogenesis of these disorders. The neuroprotective effects of PPAR agonists, both in vitro and in vivo, highlight their potential in treating neurodegenerative diseases (Agarwal et al., 2017).
Applications in Cardiac Diseases
PPAR agonists have been identified as potential pharmacological agents for protecting the heart from energy deprivation. Studies suggest they can normalize lipid metabolism by stimulating fatty acid oxidation, indicating their importance in treating cardiovascular disorders caused by compromised energy metabolism. The role of PPAR agonists in attenuating cardiomyopathy and heart failure is a key area of exploration (Khuchua et al., 2018).
Influence on Brain Gene Expression and Behavior
PPAR agonists have been shown to regulate brain gene expression, which is linked to their effects on behaviors like alcohol consumption. Studies reveal that PPAR agonists like tesaglitazar and fenofibrate can decrease ethanol consumption in animal models, suggesting their potential role in addiction treatment. These findings are supported by genomic profiles in brain areas such as the prefrontal cortex and amygdala, indicating a strong neuronal signature and possible action through neuropeptide and dopaminergic signaling pathways (Ferguson et al., 2014).
Safety And Hazards
Orientations Futures
The development of PPAR agonists continues to be an active area of research. For instance, compounds with a balanced activation of PPAR-α and -γ, such as the dual-PPAR-α/γ agonist aleglitazar, have been proposed to provide a better balance between efficacy and side effects compared to single agonists or dual agonists with imbalanced potency .
Propriétés
IUPAC Name |
(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCAKXUSHNVLY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PPAR agonist 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



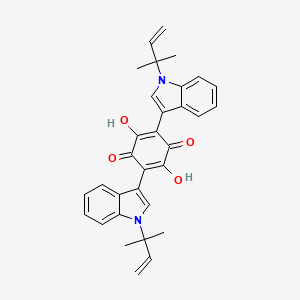
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)
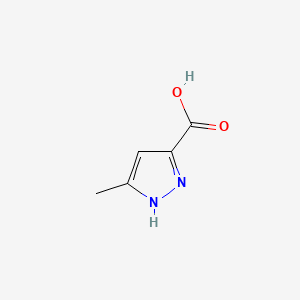
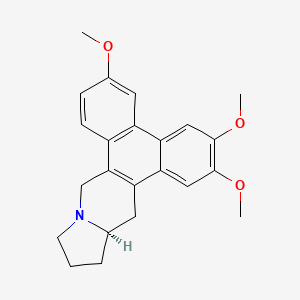
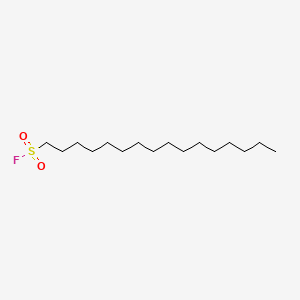
![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)
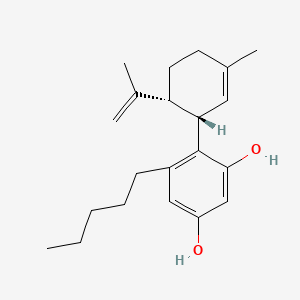
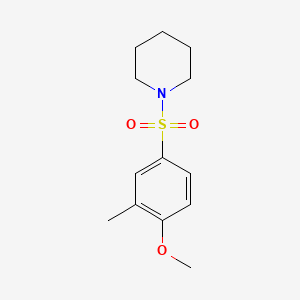
![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)
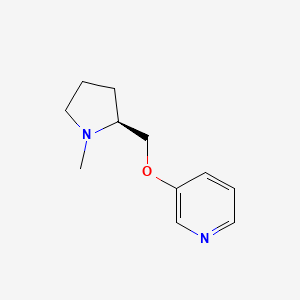
![8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1663398.png)
